molecular formula C15H9ClN2O5 B10959347 2-(3-chloro-4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

2-(3-chloro-4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B10959347
M. Wt: 332.69 g/mol
InChI Key: NZOOHPROMZAYHW-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a chloro-methoxyphenyl group and a nitro-isoindole-dione core

Preparation Methods

The synthesis of 2-(3-chloro-4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the isoindole-dione core and the introduction of the chloro-methoxyphenyl and nitro groups. One common synthetic route involves the reaction of 3-chloro-4-methoxyaniline with phthalic anhydride to form the isoindole-dione core, followed by nitration to introduce the nitro group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

2-(3-chloro-4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-chloro-4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

2-(3-chloro-4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione can be compared with similar compounds such as:

    2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: This compound has a similar chloro-methoxyphenyl group but lacks the nitro and isoindole-dione core.

    (3-Chloro-4-methoxyphenyl)(hydroxy)acetic acid: This compound also contains the chloro-methoxyphenyl group but has different functional groups and a simpler structure. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical and biological activities.

Properties

Molecular Formula

C15H9ClN2O5

Molecular Weight

332.69 g/mol

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H9ClN2O5/c1-23-12-6-5-8(7-10(12)16)17-14(19)9-3-2-4-11(18(21)22)13(9)15(17)20/h2-7H,1H3

InChI Key

NZOOHPROMZAYHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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